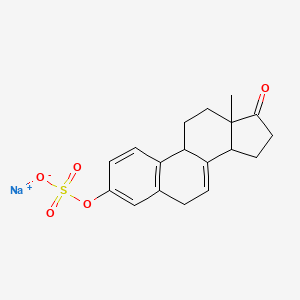

Equilin 3-Sulfate Sodium Salt

描述

Equilin 3-Sulfate Sodium Salt: are a mixture of estrogen hormones used primarily in hormone replacement therapy. These compounds are derived from the urine of pregnant mares or synthesized from plant materials. They are used to treat symptoms of menopause, such as hot flashes and vaginal dryness, and to prevent osteoporosis .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of estrogens, conjugated involves the extraction of estrogenic compounds from natural sources or their synthesis from plant-derived materials. The primary estrogens in these preparations include estrone sulfate and equilin sulfate . The synthetic process involves the conjugation of these estrogens to sodium sulfate to enhance their water solubility .

Industrial Production Methods: Industrial production of estrogens, conjugated typically involves the collection of urine from pregnant mares, followed by extraction and purification of the estrogenic compounds. These compounds are then conjugated to sodium sulfate to form the final product . Synthetic methods involve the use of plant-derived materials, which are processed to produce the desired estrogenic compounds .

化学反应分析

Types of Reactions: Estrogens, conjugated undergo various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for their metabolism and activation in the body .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Hydrolysis: Acidic or enzymatic hydrolysis is employed to break down the conjugated estrogens into their active forms.

Major Products: The major products formed from these reactions include estrone, estradiol, and estriol, which are the active forms of estrogens in the body .

科学研究应用

Pharmaceutical Applications

Equilin 3-Sulfate Sodium Salt is widely used in the pharmaceutical industry, particularly in hormone replacement therapies (HRT). It is a significant component of conjugated estrogens, such as those found in Premarin, which are used to alleviate menopausal symptoms and prevent osteoporosis in postmenopausal women.

Clinical Studies

- A study evaluated the effects of Equilin 3-Sulfate and other estrogens on oophorectomized women. The findings indicated that Equilin 3-Sulfate exhibited a potent estrogenic effect, comparable to other synthetic estrogens like diethylstilbestrol .

- Another research focused on the detection of steroidal components in conjugated estrogen tablets using liquid chromatography-mass spectrometry (LC-MS), confirming the presence and quantification of Equilin 3-Sulfate among other estrogens .

Analytical Chemistry

This compound serves as a standard reference material in analytical chemistry for developing and validating methods to analyze estrogens in biological and environmental samples.

Method Development

- The optimization of high-performance liquid chromatography (HPLC) methods has been conducted to separate Equilin 3-Sulfate from other steroidal compounds, ensuring accurate measurement in pharmaceutical formulations .

- A study demonstrated the use of various stationary phases for HPLC to achieve effective resolution of Equilin 3-Sulfate, highlighting its role in quality control of estrogen-containing products .

Environmental Science

Research has also explored the environmental impact of estrogenic compounds, including Equilin 3-Sulfate, particularly regarding their degradation and persistence in soil and water systems.

Degradation Studies

- Microcosm experiments revealed that Estrogen conjugates like Equilin 3-Sulfate degrade at varying rates under aerobic conditions. The study found that the half-life of Equilin 3-Sulfate depends on concentration and environmental factors, indicating potential ecological risks associated with estrogen runoff from agricultural practices .

- The persistence of these compounds raises concerns about their accumulation in aquatic environments, necessitating further investigation into their ecological effects .

Research and Development

Equilin 3-Sulfate is utilized in research settings to study its biological effects and mechanisms of action. This includes investigations into its role as an estrogen receptor modulator.

Biological Studies

- Research has indicated that Equilin 3-Sulfate may influence various biological pathways, including those related to neuroprotection. Studies suggest that it could have beneficial effects on cognitive function due to its estrogenic properties .

- Investigations into its pharmacokinetics and pharmacodynamics continue to provide insights into how this compound can be effectively used in therapeutic applications .

Data Table: Applications Overview

作用机制

Estrogens, conjugated exert their effects by binding to estrogen receptors alpha and beta, which are distributed in various tissues throughout the bodyThis interaction leads to the transcriptional activation or repression of target genes, resulting in the modulation of various physiological processes .

相似化合物的比较

Estrone: A naturally occurring estrogen that is a major component of estrogens, conjugated.

Estradiol: The most potent natural estrogen, often used in hormone replacement therapy.

Equilin: Another major component of estrogens, conjugated, derived from equine sources.

Uniqueness: Estrogens, conjugated are unique due to their composition, which includes a mixture of several estrogenic compounds. This mixture provides a broader range of estrogenic activity compared to individual estrogens like estrone or estradiol . Additionally, the conjugation to sodium sulfate enhances their water solubility and stability, making them more suitable for pharmaceutical formulations .

生物活性

Equilin 3-sulfate sodium salt is a biologically active compound derived from equilin, a naturally occurring estrogenic steroid hormone primarily found in horses. This article delves into the biological activities, mechanisms of action, and relevant case studies associated with this compound, emphasizing its significance in therapeutic applications and physiological effects.

- Chemical Formula : CHNaOS

- Molecular Weight : 374.420 g/mol

- Melting Point : Approximately 230 °C

- Solubility : Enhanced solubility in aqueous solutions due to its sodium salt form, making it suitable for various biological applications .

This compound exhibits biological activity primarily through its interaction with estrogen receptors (ERs). It has been shown to:

- Bind to both ERα and ERβ, influencing various physiological processes such as:

The compound's estrogenic effects are comparable to those of other estrogens like estradiol, although it may exhibit different potencies depending on the target tissue .

Estrogenic Effects

This compound has demonstrated significant estrogenic activity, which can be summarized as follows:

- Cell Proliferation : In vitro studies indicate that equilin derivatives can modulate gene expression related to cell proliferation and differentiation, particularly in hormone-sensitive tissues.

- Hormonal Regulation : It affects the synthesis and metabolism of other steroid hormones, including testosterone and estradiol, by acting on hepatic enzymes involved in steroid metabolism .

Case Studies

Several studies have investigated the pharmacological effects of this compound:

-

Premarin Tablets Analysis :

- A study analyzed multiple lots of conjugated estrogen tablets (Premarin), revealing consistent levels of equilin-3-sulfate sodium salt among other estrogens. The research aimed at optimizing LC-MS methods for reliable detection and quantification of steroidal components in pharmaceutical formulations .

- Therapeutic Applications :

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Equilin | Natural steroid hormone | Non-deuterated |

| Estrone | Aromatic A-ring structure | Lacks sulfate group |

| Estradiol | Hydroxyl groups at C3 and C17 | Higher estrogenic potency |

| Dehydroepiandrosterone sulfate | Sulfated version of dehydroepiandrosterone | Different hormonal activity |

| This compound | Sodium salt form enhances solubility | Significant estrogenic activity |

属性

IUPAC Name |

sodium;(13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTMOCOWZLSYSV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12126-59-9 | |

| Record name | Estrogens, conjugates | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。